3-Nitro-1-tetradecyl-1H-pyrazole
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Overview
Description
3-Nitro-1-tetradecyl-1H-pyrazole is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. The molecular formula of this compound is C17H31N3O2, and it has a molecular weight of 309.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-tetradecyl-1H-pyrazole typically involves the nitration of a precursor compound. One common method is the nitration of 1-tetradecyl-1H-pyrazole using a nitrating agent such as nitric acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-tetradecyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-1-tetradecyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-tetradecyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Nitro-1-tetradecyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
3-Nitro-1-tetradecyl-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and used in the design of new energetic materials.
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: A high energy density oxidizer with applications in materials science.
The uniqueness of this compound lies in its specific structure and the presence of a long alkyl chain, which can influence its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
3-nitro-1-tetradecylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFRTWLZFPASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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